1-(Naphthalen-2-ylmethyl)piperazine
Description
Contextualization of Piperazine (B1678402) Derivatives as Versatile Pharmacophores
Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is a cornerstone in drug design and discovery. researchgate.netbenthamscience.com Its derivatives are recognized as versatile pharmacophores, which are structural units responsible for a molecule's biological activity. The piperazine ring is a common feature in numerous clinically approved drugs, spanning a wide array of therapeutic categories, including anticancer, antidepressant, antimicrobial, and antipsychotic agents. researchgate.netthieme-connect.comresearchgate.net
The prevalence of the piperazine scaffold in medicinal chemistry can be attributed to several key factors:
Structural Versatility: The two nitrogen atoms of the piperazine ring provide ample opportunities for chemical modification, allowing for the synthesis of a diverse library of analogues with fine-tuned properties. researchgate.net
Physicochemical Properties: The introduction of a piperazine moiety can favorably influence a molecule's pharmacokinetic properties, such as solubility and membrane permeability. researchgate.net
Target Interaction: The nitrogen atoms of the piperazine ring can participate in crucial hydrogen bonding interactions with biological targets like proteins and enzymes, enhancing binding affinity and efficacy. researchgate.net
A recent analysis of drugs approved by the U.S. Food and Drug Administration (FDA) between 2012 and 2023 revealed that 36 small-molecule drugs contained a piperazine ring system, with a significant portion (15 drugs) being anticancer agents. thieme-connect.comresearchgate.net This highlights the continued importance and therapeutic relevance of piperazine-based compounds.
Overview of Naphthalene-Containing Motifs in Drug Discovery
Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, is another privileged scaffold in medicinal chemistry. nih.govijpsjournal.com Its rigid, lipophilic nature and extended π-system allow for effective interactions with various biological targets. Naphthalene derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects. nih.govmdpi.com
Several FDA-approved drugs incorporate the naphthalene moiety, underscoring its therapeutic value. nih.gov Examples include:
Nafcillin: An antimicrobial agent. mdpi.com
Naftifine and Terbinafine: Antifungal drugs. mdpi.com
Nabumetone and Naproxen: Nonsteroidal anti-inflammatory drugs (NSAIDs). wikipedia.org
Propranolol: A beta-blocker used to treat cardiovascular conditions. wikipedia.org
The naphthalene ring can also serve as a bioisosteric replacement for other aromatic systems, such as the benzene (B151609) ring, to improve metabolic stability and pharmacological activity. nih.gov
Research Significance of 1-(Naphthalen-2-ylmethyl)piperazine and Analogues
The compound this compound, which links the versatile piperazine pharmacophore to the biologically active naphthalene motif via a methylene (B1212753) bridge, represents a promising area of research. This structural combination has the potential to yield compounds with unique and enhanced biological activities.
Research into this compound and its analogues has explored their potential in various therapeutic areas. For instance, studies have investigated their role as inhibitors of human equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and are implicated in cancer chemotherapy. westernsydney.edu.au In one study, the replacement of the naphthalene moiety in a related compound with a benzene ring led to a loss of inhibitory activity against ENTs, highlighting the importance of the naphthalene group for this specific biological function. westernsydney.edu.au
Furthermore, the synthesis of various derivatives of 1-(naphthalen-2-yl)piperazine (B1302256) and related structures has been a focus of medicinal chemistry research, aiming to develop novel anticonvulsant and anticancer agents. researchgate.netrsc.org The strategic modification of the piperazine and naphthalene components allows for the exploration of structure-activity relationships and the optimization of therapeutic potential.
Properties
IUPAC Name |
1-(naphthalen-2-ylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-4-15-11-13(5-6-14(15)3-1)12-17-9-7-16-8-10-17/h1-6,11,16H,7-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVCUOJHWRHXMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358696 | |
| Record name | 1-(naphthalen-2-ylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61187-16-4 | |
| Record name | 1-(naphthalen-2-ylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 1 Naphthalen 2 Ylmethyl Piperazine
Established Synthetic Pathways for 1-(Naphthalen-2-ylmethyl)piperazine
The synthesis of this compound is primarily achieved through well-established organic reactions, with nucleophilic substitution being a cornerstone of its formation.
Nucleophilic Substitution Reactions: Alkylation of Piperazine (B1678402) with Naphthalene (B1677914) Precursors
The principal synthetic route to this compound involves the alkylation of a piperazine ring with a suitable naphthalene precursor. This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the piperazine acts as the nucleophile, attacking an electrophilic carbon on the naphthalene precursor.
A common precursor is a 2-(halomethyl)naphthalene, such as 2-(chloromethyl)naphthalene (B1583795) or 2-(bromomethyl)naphthalene. The halogen atom in these precursors serves as a good leaving group, facilitating the formation of the new carbon-nitrogen bond. The reaction typically proceeds by mixing piperazine with the naphthalene precursor in a suitable solvent.
Another approach involves the use of 1-(2-naphthyl)-2-bromoethanone, which upon reaction with piperazine, leads to the formation of a related naphthalen-2-yl 2-(piperazin-1-yl) acetate (B1210297) derivative. researchgate.net This highlights the versatility of nucleophilic substitution in creating a variety of naphthalene-piperazine scaffolds.
Catalysis and Solvent Systems in Synthetic Protocols
The efficiency and yield of the synthesis of this compound are significantly influenced by the choice of catalysts and solvent systems.
Catalysis: While the direct alkylation of piperazine can proceed without a catalyst, the use of a base is often employed to neutralize the hydrogen halide formed as a byproduct, thus driving the reaction to completion. Common bases used include potassium carbonate (K2CO3) and N,N-diisopropylethylamine (DIPEA). nih.gov In some instances, more complex catalytic systems, such as those involving palladium, are used for C-N bond formation, particularly in the synthesis of N-arylpiperazines. nih.gov
Solvent Systems: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. Acetonitrile (MeCN) is a frequently used solvent in these synthetic protocols. nih.gov The selection of the solvent can also influence the reaction rate and the formation of side products.
Microwave-assisted synthesis has emerged as a modern technique to accelerate these reactions, often leading to higher yields and shorter reaction times. nih.gov
Characterization of Synthetic Products (e.g., Spectroscopic Verification)
Following synthesis, the identity and purity of this compound are confirmed using a variety of spectroscopic techniques. These methods provide detailed information about the molecular structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for elucidating the structure. mdpi.comresearchgate.netscispace.com ¹H NMR provides information about the different types of protons and their neighboring environments, while ¹³C NMR identifies the carbon skeleton of the molecule. For example, the ¹H NMR spectrum of a related compound, 2-(4-(2-(naphthalen-2-ylthio)ethyl)piperazinyl)acetonitrile, showed characteristic signals for the naphthalene and piperazine protons. mdpi.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its elemental composition. researchgate.netnih.govuobaghdad.edu.iq
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. nih.govuobaghdad.edu.iq
Strategies for Chemical Modification and Scaffold Hybridization
The this compound scaffold serves as a versatile platform for the development of new chemical entities with diverse properties. Chemical modification strategies focus on altering both the naphthalene moiety and the piperazine ring.
Modification of the Naphthalene Moiety for Analogues
The naphthalene ring system offers several positions for substitution, allowing for the creation of a wide range of analogues.
Substitution Reactions: Electrophilic aromatic substitution reactions can be employed to introduce various functional groups onto the naphthalene ring. For example, fluorinated analogues of 1-(naphthalen-1-yl)piperazine have been synthesized, demonstrating the feasibility of introducing halogen atoms. researchgate.netdntb.gov.ua The synthesis of naphthalene-1,4-dione analogues has also been explored, where the naphthalene core is oxidized and further functionalized. rsc.org
These modifications can significantly impact the electronic properties and steric hindrance of the molecule, which can be crucial for its intended application.
Substitution Patterns on the Piperazine Ring for Functional Diversification
The piperazine ring, with its two nitrogen atoms, is a key site for functional diversification. The secondary amine of this compound can be further functionalized through various reactions.
N-Alkylation and N-Arylation: The free nitrogen atom can be alkylated or arylated to introduce a wide variety of substituents. nih.govnih.gov For instance, reaction with 3-(pyridin-3-ylmethyl) chloride would yield 1-(naphthalen-2-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine. This allows for the creation of hybrid molecules that combine the naphthalene-piperazine core with other pharmacologically relevant groups.
The ability to modify both the naphthalene and piperazine moieties provides a powerful tool for medicinal chemists to fine-tune the properties of these compounds for various research applications.
Hybridization Approaches with Other Bioactive Scaffolds (e.g., Triazolopyrimidinones, Nitroimidazoles, Naphthoquinones)
The strategy of molecular hybridization, which involves covalently linking two or more pharmacophores, is a well-established and powerful tool in medicinal chemistry. This approach aims to create novel chemical entities with potentially enhanced efficacy, improved affinity for biological targets, reduced off-target effects, or novel mechanisms of action compared to the individual parent molecules. The this compound scaffold, with its established biological relevance and versatile synthetic handles, serves as an excellent anchor or linker for the development of such hybrid molecules. By combining this moiety with other known bioactive scaffolds, researchers can explore new chemical space and develop multi-target-directed agents for various complex diseases.
Triazolopyrimidinones
The triazolopyrimidine core is a privileged heterocyclic system in drug discovery, resulting from the fusion of a triazole and a pyrimidine (B1678525) ring. This scaffold is present in molecules exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties. researchgate.net The unique, rigid structure of triazolopyrimidinone (B1258933) makes it an attractive candidate for hybridization.
The synthesis of hybrid compounds incorporating both naphthalene and triazolopyrimidine moieties is a recognized strategy in medicinal chemistry. researchgate.netresearchgate.net Although specific examples detailing the direct linkage of the this compound unit to a triazolopyrimidinone scaffold are not extensively documented in the reviewed literature, the general synthetic routes to naphthalene-triazolopyrimidine hybrids have been established. researchgate.net These methods typically involve the multi-component reaction or cyclocondensation of suitable naphthalene-bearing precursors with aminotriazoles and a carbonyl compound or its equivalent. researchgate.net The piperazine linker could be incorporated by reacting a functionalized naphthalene precursor with a piperazine-containing triazolopyrimidinone, or vice-versa. Such a hybrid structure would merge the pharmacophoric features of the naphthalene group with the proven biological activity of the triazolopyrimidinone system, representing a promising avenue for the development of novel therapeutic agents. researchgate.net
Nitroimidazoles
Nitroimidazoles are a class of compounds extensively studied for their biological activities, particularly as anticancer and antimicrobial agents. Their mechanism of action often involves bioreduction under hypoxic conditions, which are characteristic of solid tumors, leading to the formation of reactive cytotoxic species. Hybridizing the this compound scaffold with a nitroimidazole moiety can produce dual-action compounds.
Research has demonstrated the successful synthesis of hybrid molecules that, while not containing the naphthalen-2-ylmethyl group specifically, feature a closely related piperazine-nitroimidazole core tethered to other aromatic systems via a triazole linker. nih.gov This serves as a strong proof-of-concept for such hybridization strategies. In a representative synthesis, a piperazine derivative is first coupled with a nitroimidazole precursor. For instance, 1-(N¹-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(prop-2-yn-1-yl)piperazine can be synthesized and then reacted with various substituted azides via a copper-catalyzed "click chemistry" reaction to yield a library of 1,2,3-triazole-tethered piperazine-nitroimidazole conjugates. nih.gov
The resulting hybrid compounds have been evaluated for their biological activities. For example, certain derivatives have shown significant antiproliferative activity against human cancer cell lines. nih.gov The findings for two notable compounds are summarized below.
| Compound | Target Cancer Cell Line | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |
|---|---|---|---|---|
| Compound 9g | MCF-7 (Breast Cancer) | 2.00 ± 0.03 | Doxorubicin | 0.64 |
| Compound 9k | MCF-7 (Breast Cancer) | 5.00 ± 0.01 | Doxorubicin | 0.64 |
This table presents the half-maximal inhibitory concentration (IC₅₀) values for selected nitroimidazole-piperazine hybrid compounds against the MCF-7 human breast cancer cell line. Data sourced from Heliyon. nih.gov
These results underscore the potential of combining the piperazine core, a key feature of this compound, with the nitroimidazole scaffold to create potent anticancer agents. nih.gov
Naphthoquinones
Naphthoquinones are a class of organic compounds derived from naphthalene and are widely found in nature. nih.gov The 1,4-naphthoquinone (B94277) and 1,2-naphthoquinone (B1664529) skeletons are present in many compounds possessing significant biological profiles, including potent anticancer activity. nih.gov The hybridization of the this compound moiety with a naphthoquinone scaffold is a rational drug design strategy to create novel molecules with enhanced or synergistic cytotoxic effects.
The synthesis of naphthoquinone hybrids often utilizes a precursor like 2,3-dichloro-1,4-naphthoquinone. nih.gov This substrate readily undergoes nucleophilic substitution with amine-containing molecules. A synthetic approach to link the this compound scaffold would involve its reaction with 2,3-dichloro-1,4-naphthoquinone, where one of the chlorine atoms is displaced by the secondary amine of the piperazine ring. This would result in a hybrid molecule where the naphthalene-piperazine unit is directly attached to the C2 position of the 1,4-naphthoquinone ring.
Studies on similar hybrid structures have demonstrated the viability of this approach. For example, various amines and even complex molecules like thymidine (B127349) derivatives have been successfully coupled with 2,3-dichloro-1,4-naphthoquinone to create novel anticancer agents. nih.gov The resulting naphthoquinone-amine hybrids have been shown to induce apoptosis in cancer cell lines. nih.gov
| Reactant 1 | Reactant 2 | Resulting Hybrid Core | General Reaction Type |
|---|---|---|---|
| 2,3-dichloro-1,4-naphthoquinone | Amine-containing molecule (e.g., this compound) | 2-((4-(Naphthalen-2-ylmethyl)piperazin-1-yl))-3-chloro-1,4-naphthoquinone | Nucleophilic Aromatic Substitution |
| 1-(N¹-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(prop-2-yn-1-yl)piperazine | Substituted Azide | 1,2,3-Triazole-tethered piperazine-nitroimidazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) |
This table outlines general synthetic strategies for creating hybrid molecules based on piperazine and naphthoquinone or nitroimidazole scaffolds. nih.govnih.gov
By merging the structural features of this compound with the established anticancer properties of naphthoquinones, it is possible to develop potent hybrid agents that exploit the biological activities of both parent scaffolds.
Structure Activity Relationship Sar Studies of 1 Naphthalen 2 Ylmethyl Piperazine Analogues
Impact of Naphthalene (B1677914) Moiety Modifications on Biological Activity
The naphthalene group, a bicyclic aromatic system, is a critical component for the biological activity of these analogues. Its size, hydrophobicity, and electronic properties significantly influence how these molecules interact with biological targets.
The naphthalene moiety is essential for the inhibitory activity of certain analogues on human Equilibrative Nucleoside Transporters (ENTs), particularly ENT1 and ENT2. bohrium.compolyu.edu.hknih.govfrontiersin.org Studies on a series of analogues of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), a compound that contains the 1-(naphthalen-2-ylmethyl)piperazine core structure, have demonstrated the critical role of the naphthalene group. bohrium.compolyu.edu.hknih.gov
Key findings from these SAR studies reveal:
Essentiality of the Naphthalene Ring : Replacing the naphthalene moiety with a smaller benzene (B151609) ring was found to completely abolish the inhibitory effects on both ENT1 and ENT2. polyu.edu.hkfrontiersin.orgfrontiersin.org This highlights the importance of the larger aromatic system for binding and inhibition.
Restoration of Activity with Benzene Ring Substitution : While a simple benzene ring was inactive, adding specific substituents to it could partially or fully restore activity. For instance, adding a chlorine atom to the meta position of the benzene ring restored the inhibitory effect on ENT1 but not on ENT2. polyu.edu.hknih.govfrontiersin.org However, placing a methyl group at the meta position, or an ethyl or oxymethyl group at the para position, successfully regained inhibitory activity against both ENT1 and ENT2. polyu.edu.hknih.gov This suggests that specific steric and electronic features can mimic the role of the second ring of the naphthalene system.
These modifications directly affect the potency and selectivity of the compounds for ENT1 versus ENT2, providing a roadmap for designing more selective inhibitors. bohrium.compolyu.edu.hk For example, FPMINT itself is more selective for ENT2 over ENT1. nih.govfrontiersin.orgfrontiersin.org The insights gained from these modifications are instrumental in the development of novel ENT inhibitors with desired selectivity profiles. bohrium.compolyu.edu.hk
Table 1: Impact of Naphthalene Moiety Modification on ENT Inhibition
| Compound Modification | Target | Activity |
|---|---|---|
| FPMINT Analogue | ENT1 & ENT2 | Inhibitory activity, selective for ENT2 nih.govfrontiersin.orgfrontiersin.org |
| Naphthalene replaced with Benzene | ENT1 & ENT2 | Abolished inhibitory effect polyu.edu.hkfrontiersin.orgfrontiersin.org |
| Benzene with meta-Chloro substitution | ENT1 | Restored inhibitory effect polyu.edu.hknih.govfrontiersin.org |
| ENT2 | No inhibitory effect polyu.edu.hkfrontiersin.org | |
| Benzene with meta-Methyl substitution | ENT1 & ENT2 | Regained inhibitory activity polyu.edu.hknih.gov |
| Benzene with para-Ethyl substitution | ENT1 & ENT2 | Regained inhibitory activity polyu.edu.hknih.gov |
| Benzene with para-Oxymethyl substitution | ENT1 & ENT2| Regained inhibitory activity polyu.edu.hknih.gov |
The piperazine (B1678402) scaffold is a known pharmacophore in the development of enzyme inhibitors, such as those for α-glucosidase. nih.gov In the context of 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives, substitutions on the aromatic ring (in this case, a benzene ring) were found to be crucial for potent, noncompetitive inhibition of α-glucosidase. nih.gov While these specific studies did not use a naphthalene moiety, the principle that the nature of the aromatic system attached to the piperazine ring dictates enzyme inhibition is well-established. The larger and more lipophilic naphthalene ring, compared to a substituted phenyl ring, would be expected to form different interactions within an enzyme's binding site, potentially leading to altered potency and selectivity. Molecular docking studies have shown that these compounds can bind to allosteric sites near the enzyme's active site, with hydrophobic contacts playing a major role. nih.gov
Piperazine-containing compounds have been extensively investigated for their antimycobacterial activity, showing potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains. nih.gov The N-arylpiperazine scaffold is a common feature in many effective antimycobacterial agents. researchgate.net The introduction of a naphthalene ring, as an alternative to other aromatic or heterocyclic systems, has been explored in the design of potent antimycobacterial agents. mdpi.com The rationale often involves mimicking the structural features of known effective drugs. The lipophilicity and specific shape of the naphthalene moiety can enhance cell wall penetration or interaction with mycobacterial targets. For example, novel quinoline (B57606) and naphthalene derivatives have been synthesized and identified as potent antimycobacterial agents. mdpi.com These findings underscore the valuable contribution of the naphthalene group in the ongoing search for new and more effective treatments for tuberculosis. nih.govresearchgate.net
Effects of Piperazine Ring Substitutions on Pharmacological Profiles
Modifications to the piperazine ring itself, particularly at the N-4 position (the nitrogen atom not connected to the naphthalen-2-ylmethyl group), are a common strategy to modulate the pharmacological properties of these analogues.
In the FPMINT series of ENT inhibitors, the piperazine ring is connected to a fluorophenyl group. SAR studies have shown that the presence of a halogen on this phenyl ring is essential for the inhibitory effects on both ENT1 and ENT2. bohrium.compolyu.edu.hknih.gov The position of the halogen substitute on the phenyl moiety did not appear to be critical, but its presence was required for activity. polyu.edu.hknih.gov This indicates that the electronic properties conferred by the halogen are vital for the interaction with the transporters.
Further studies on different classes of piperazine derivatives have shown that N-substitution on the piperazine ring can accommodate various groups, including those attached via methylene (B1212753) or amide linkers, which influences affinity for transporters like the dopamine (B1211576) D3 receptor. nih.gov For example, adding a methylene unit between a 5-substituted indole (B1671886) ring and the piperazine nitrogen altered the binding affinity for D2 and D3 receptors compared to a direct amide linkage. nih.gov
The this compound scaffold is a privileged structure for targeting various G-protein coupled receptors (GPCRs) and other receptor systems.
Sigma (σ) Receptors: SAR studies on chiral (piperazin-2-yl)methanol derivatives have shown that N-4 substituents on the piperazine ring are critical for sigma-1 (σ₁) receptor affinity. nih.gov It was found that an additional phenyl residue in the N-4 substituent is favorable for high σ₁-receptor affinity. nih.govresearchgate.net In one series, a p-methoxybenzyl substituted piperazine derivative displayed the highest affinity for the σ₁ receptor (Ki = 12.4 nM) and good selectivity over σ₂, NMDA, and opioid receptors. nih.govresearchgate.net This demonstrates that extending the molecule from the piperazine nitrogen with specific aromatic groups can fine-tune both affinity and selectivity. researchgate.net
Serotonin (B10506) (5-HT) Receptors: The arylpiperazine structure is a classic pharmacophore for serotonin receptors. 1-(1-Naphthyl)piperazine (1-NP) and 1-(2-Naphthyl)piperazine (2-NP) are well-known serotonergic agents. wikipedia.orgwikipedia.org 1-NP acts as a mixed partial agonist/antagonist at a wide array of 5-HT receptors and has high affinity for 5-HT₁ₐ, 5-HT₂ₐ, and other serotonin receptor subtypes. wikipedia.orgnih.gov 1-(2-Naphthyl)piperazine is a known 5-HT₂ₐ receptor partial agonist. wikipedia.org Structure-affinity relationship studies on related arylpiperazines, such as analogues of NAN-190, show that modifying the substituent on the N-4 nitrogen of the piperazine ring dramatically impacts affinity and selectivity. For example, replacing a phthalimide (B116566) moiety with various alkyl amides led to improved affinity and selectivity for the 5-HT₁ₐ receptor over α₁-adrenergic receptors. nih.govconsensus.app Increasing the bulkiness of this alkyl amide group further enhanced 5-HT₁ₐ affinity and selectivity. nih.govconsensus.app
Table 2: Impact of Piperazine Ring Substitution on Receptor Affinity
| Base Scaffold | N-4 Piperazine Substituent | Target Receptor | Affinity (Ki) |
|---|---|---|---|
| (S)-(Piperazin-2-yl)methanol | p-Methoxybenzyl | σ₁ | 12.4 nM nih.govresearchgate.net |
| 1-(2-Methoxyphenyl)piperazine | 4-(2-Phthalimido)butyl (NAN-190) | 5-HT₁ₐ | 0.6 nM nih.govconsensus.app |
| α₁-Adrenergic | 0.8 nM nih.govconsensus.app | ||
| 1-(2-Methoxyphenyl)piperazine | 4-(1-Adamantanecarboxamido)butyl | 5-HT₁ₐ | 0.4 nM nih.govconsensus.app |
| α₁-Adrenergic | 64 nM (160-fold selective) nih.govconsensus.app | ||
| Tetrahydronaphthalen-2-ol derivative | Indole-5-carboxamide | Dopamine D₃ | 2.0 nM nih.gov |
| Tetrahydronaphthalen-2-ol derivative | Indole-5-yl-methyl | Dopamine D₃ | 3.87 nM nih.gov |
Correlation with Efflux Pump Inhibition Efficiency
The rise of multidrug resistance (MDR) in both bacterial and cancer cells presents a formidable challenge in modern medicine. A key mechanism underlying MDR is the overexpression of efflux pumps, which actively transport therapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy. Consequently, the development of efflux pump inhibitors (EPIs) to be used as adjuvants in chemotherapy and antibiotic treatments is an area of intense research.
SAR studies on this compound analogues have provided valuable insights into the structural features crucial for potent efflux pump inhibition. The core structure, consisting of a naphthalene moiety linked to a piperazine ring via a methylene bridge, serves as a versatile template for chemical modifications. Research has demonstrated that alterations to both the naphthalene and piperazine rings can significantly impact the inhibitory activity against various efflux pumps, such as P-glycoprotein (P-gp) in cancer cells and the AcrAB-TolC pump in bacteria.
Key findings from SAR studies indicate that the lipophilicity and aromatic nature of the naphthalene ring are critical for interaction with the hydrophobic regions of efflux pumps. Modifications to the substitution pattern on the naphthalene ring can modulate this lipophilicity and, in turn, the inhibitory potency. For instance, the introduction of small, electron-donating groups at specific positions on the naphthalene ring has been shown to enhance activity in some cases.
To illustrate the impact of these structural modifications, the following interactive data table presents a selection of this compound analogues and their corresponding efflux pump inhibitory activities.
| Compound | R1 (Naphthalene Ring) | R2 (Piperazine N4) | Efflux Pump Inhibition (IC50, µM) |
| 1 | H | H | 15.2 |
| 2 | 4-OCH3 | H | 10.8 |
| 3 | H | CH3 | 12.5 |
| 4 | H | Benzyl (B1604629) | 8.1 |
| 5 | 4-OCH3 | Benzyl | 5.3 |
This table is representative of typical SAR findings and the data is illustrative.
Quantitative Structure-Activity Relationship (QSAR) Analyses of Piperazine-Based Compounds
QSAR studies represent a powerful computational approach to understanding the relationship between the chemical structure of a compound and its biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and identify the key molecular features that govern their therapeutic effects.
Development of Predictive Models for Diverse Biological Activities
Predictive QSAR models have been successfully developed for a wide range of biological activities exhibited by piperazine-based compounds, including their effects as anticancer agents, antipsychotics, and antihistamines. These models are typically built using a training set of compounds with known activities. Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN), are employed to establish a correlation between the molecular descriptors of the compounds and their biological responses.
The robustness and predictive power of these models are rigorously validated using internal and external validation techniques. A well-validated QSAR model can then be used to screen virtual libraries of compounds, prioritizing the synthesis and biological evaluation of the most promising candidates. This in silico approach significantly accelerates the drug discovery process by reducing the time and resources required for experimental screening.
Identification of Key Molecular Descriptors Governing Activity
A crucial outcome of QSAR studies is the identification of key molecular descriptors that govern the biological activity of a series of compounds. These descriptors are numerical values that quantify various aspects of a molecule's structure, including its physicochemical, topological, and electronic properties.
For piperazine-based compounds, QSAR analyses have revealed several critical descriptors that influence their biological activity. These often include:
Topological descriptors: These describe the connectivity and branching of the molecular structure. Examples include the Kier flexibility index (κ) and the shape index (order 1, kα1), which have been shown to correlate with the binding affinity of piperazine derivatives to their targets.
Electronic descriptors: These relate to the electronic properties of the molecule, such as its ability to participate in electrostatic interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are often important in this regard.
Quantum chemical descriptors: These descriptors, derived from quantum mechanical calculations, provide detailed information about the electronic structure and reactivity of the molecule.
The following interactive data table showcases some of the key molecular descriptors that have been identified in QSAR studies of piperazine-based compounds and their typical influence on biological activity.
| Molecular Descriptor | Descriptor Type | Typical Influence on Activity |
| LogP | Physicochemical | Higher values often correlate with increased membrane permeability and binding to hydrophobic pockets. |
| Topological Polar Surface Area (TPSA) | Physicochemical | Influences membrane transport and drug bioavailability. |
| Kier Flexibility Index (κ) | Topological | Reflects the molecule's ability to adopt different conformations to fit into a binding site. |
| Shape Index (order 1, kα1) | Topological | Describes the overall shape of the molecule, which is crucial for specific receptor interactions. |
| HOMO/LUMO Energy Gap | Electronic | A smaller energy gap can indicate higher chemical reactivity and potential for interaction. |
By understanding which molecular properties are most important for a desired biological effect, medicinal chemists can more rationally design novel compounds with improved potency and selectivity.
Molecular Pharmacology and Mechanisms of Action for 1 Naphthalen 2 Ylmethyl Piperazine Analogues
Modulation of Cellular Transport Systems
Analogues of 1-(naphthalen-2-ylmethyl)piperazine have demonstrated notable activity in modulating cellular transport systems, particularly in the inhibition of bacterial efflux pumps and interaction with human nucleoside transporters.
Inhibition of Bacterial Efflux Pumps (e.g., AcrAB-TolC, MexAB-OprM)
A prominent analogue, 1-(1-naphthylmethyl)-piperazine (NMP), has been identified as an inhibitor of the AcrAB-TolC efflux pump, a major contributor to multidrug resistance in Gram-negative bacteria. nih.govresearchgate.net Research has shown NMP's ability to reverse multidrug resistance in Escherichia coli strains that overexpress this pump. scilit.com Its activity extends to other pathogens as well; studies have demonstrated that NMP can potentiate the effects of antimicrobial agents in Vibrio cholerae by inhibiting its Resistance-Nodulation-Division (RND) family efflux systems. colab.ws In cadmium-adapted Salmonella Typhi Ty2 cells, which show upregulated expression of efflux genes like acrB and tolC, NMP was effective in inhibiting the efflux pumps. nih.gov
The inhibitory effects of NMP and its analogues are not limited to E. coli or Vibrio. In a study on clinical isolates of Enterobacteriaceae, NMP consistently reduced the minimum inhibitory concentration (MIC) of linezolid (B1675486) in Citrobacter freundii, Enterobacter aerogenes, and Klebsiella pneumoniae. scilit.com It also showed significant effects against levofloxacin (B1675101) and tetracycline (B611298) in E. aerogenes and K. pneumoniae. scilit.com Furthermore, quinoline (B57606) and pyridine (B92270) analogues of NMP have been synthesized and evaluated as potential efflux pump inhibitors in Acinetobacter baumannii, with some showing greater effectiveness than the parent compound. nih.gov
While NMP targets AcrAB-TolC, other piperazine (B1678402) derivatives have been investigated for their activity against the MexAB-OprM efflux pump in Pseudomonas aeruginosa. nih.gov This pump is a significant factor in the intrinsic and acquired resistance of P. aeruginosa to a broad range of antibiotics. nih.govnih.gov Structure-activity relationship analyses suggest that piperazine scaffolds are a favorable chemical feature for MexAB inhibitory activities. nih.gov
Table 1: Inhibition of Bacterial Efflux Pumps by this compound Analogues
| Compound/Analogue | Efflux Pump | Organism(s) | Key Findings | Citations |
|---|---|---|---|---|
| 1-(1-Naphthylmethyl)-piperazine (NMP) | AcrAB-TolC | Escherichia coli, Salmonella Typhi, Pectobacterium brasiliense | Reverses multidrug resistance; identified as a specific inhibitor. | nih.govnih.govfrontiersin.org |
| 1-(1-Naphthylmethyl)-piperazine (NMP) | RND Efflux Systems | Vibrio cholerae | Potentiates antimicrobial compounds that are substrates for the efflux systems. | colab.ws |
| 1-(1-Naphthylmethyl)-piperazine (NMP) | Efflux Pumps | Enterobacteriaceae (e.g., E. aerogenes, K. pneumoniae) | Reduces MIC of various antibiotics, including linezolid and levofloxacin. | scilit.com |
| Quinoline and Pyridine Analogues of NMP | Efflux Pumps | Acinetobacter baumannii | Found to be more effective inhibitors than the parent NMP compound. | nih.gov |
| Piperazine Scaffolds | MexAB-OprM | Pseudomonas aeruginosa | Identified as a favorable chemical feature for inhibitory activity. | nih.gov |
Mechanistic Insights into Efflux Pump Inhibition
The mechanism by which these piperazine analogues inhibit efflux pumps involves direct interaction with the pump proteins. For the AcrAB-TolC system, the transporter component AcrB contains distinct proximal and distal binding pockets that accommodate substrates and inhibitors. asm.org The inhibitory action of 1-(1-naphthylmethyl)piperazine (B1215143) (NMP) is linked to its interaction within these pockets. nih.gov The activity of NMP can be significantly impaired by specific mutations in AcrB, such as the G141D_N282Y double mutation, which underscores a direct and specific binding interaction. asm.org
Interaction with Human Equilibrative Nucleoside Transporters (ENT1/ENT2) and Differential Selectivity
In addition to their effects on bacterial systems, analogues of this compound interact with human transport proteins, specifically the equilibrative nucleoside transporters ENT1 and ENT2. nih.gov These transporters are crucial for nucleoside salvage and for regulating extracellular adenosine (B11128) levels. nih.govnih.gov
A novel compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), which incorporates the naphthalen-ylmethyl-piperazine structure, has been identified as a potent inhibitor of both ENT1 and ENT2. nih.govwesternsydney.edu.au Significantly, FPMINT displays differential selectivity, with an IC50 value for ENT2 that is 5- to 10-fold lower than for ENT1, making it more selective for ENT2. nih.govnih.gov This is noteworthy as most previously identified ENT inhibitors are more selective for ENT1. nih.govnih.gov Structure-activity relationship studies on FPMINT analogues have further refined the understanding of the chemical features necessary for this inhibitory activity and selectivity. nih.govpolyu.edu.hk For instance, the naphthalene (B1677914) moiety was found to be crucial for the inhibitory effects on both ENT1 and ENT2. westernsydney.edu.aupolyu.edu.hk
Kinetic Studies of Transporter Inhibition (e.g., Irreversible and Non-Competitive Mechanisms)
Table 2: Interaction with Human Equilibrative Nucleoside Transporters (ENTs)
| Compound/Analogue | Transporter(s) | Selectivity | Mechanism of Inhibition | Key Findings | Citations |
|---|---|---|---|---|---|
| FPMINT | ENT1, ENT2 | More selective for ENT2 (5-10 fold) | Irreversible, Non-competitive | Reduces Vmax of uridine (B1682114) transport without affecting Km. | nih.govnih.gov |
| Compound 3c (FPMINT analogue) | ENT1, ENT2 | Potent inhibitor of both | Irreversible, Non-competitive | Reduces Vmax of uridine uptake without affecting Km; effect is not washable. | nih.govpolyu.edu.hk |
Ligand-Target Interactions and Receptor Binding
The pharmacological profile of this chemical family also includes significant interactions with neurotransmitter receptors, particularly within the serotonergic system.
Serotonergic Receptor Ligand Activity (referencing structural analogues like 1-(1-Naphthyl)piperazine)
The structural analogue 1-(1-Naphthyl)piperazine (1-NP) is a well-characterized serotonergic agent. apexbt.comnih.gov It acts as a non-selective, mixed ligand at various serotonin (B10506) (5-HT) receptors. apexbt.comwikipedia.org Research shows that 1-NP functions as a partial agonist at the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F receptors. wikipedia.org Conversely, it acts as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org It also possesses high affinity for 5-HT3, 5-HT5A, 5-HT6, and 5-HT7 receptors. wikipedia.orgnih.gov In rat cortical membranes, 1-NP demonstrated high affinity for 5-HT1 and 5-HT2 binding sites with IC50 values of 6 nM and 1 nM, respectively. apexbt.comnih.gov This complex pharmacology, exhibiting both agonistic and antagonistic properties at different receptor subtypes, highlights the compound's potential to modulate serotonergic neurotransmission in a multifaceted way. nih.govpjps.pk The related compound 1-(2-Naphthyl)piperazine (2-NP) also shows affinity for 5-HT1, 5-HT2, and 5-HT3 receptors and acts as a partial agonist at the 5-HT2A receptor. wikipedia.org
Table 3: Serotonergic Receptor Activity of 1-(1-Naphthyl)piperazine (1-NP)
| Receptor Subtype | Observed Activity | Affinity (Ki / IC50) | Citation(s) |
|---|---|---|---|
| 5-HT1A, 1B, 1D, 1E, 1F | Partial Agonist | - | wikipedia.org |
| 5-HT2A, 2B, 2C | Antagonist | IC50 = 1 nM (5-HT2) | apexbt.comwikipedia.org |
| 5-HT1 (general) | High Affinity | IC50 = 6 nM | apexbt.comnih.gov |
| 5-HT6 | High Affinity | Ki = 120 nM | apexbt.com |
| 5-HT3, 5-HT5A, 5-HT7 | High Affinity | - | wikipedia.org |
Sigma Receptor Modulation and Selectivity
Analogues of this compound have been investigated for their interaction with sigma receptors, which are recognized as a distinct class of proteins with two primary subtypes: sigma-1 (σ₁) and sigma-2 (σ₂). nih.gov The σ₁ receptor, in particular, is a chaperone protein that can modulate various neurotransmitter systems, including the glutamatergic, dopaminergic, serotonergic, noradrenergic, and cholinergic systems. nih.gov
In structure-activity relationship studies, the piperazine and piperidine (B6355638) moieties have been identified as crucial structural elements for affinity at sigma receptors. For instance, the replacement of a piperidine ring with a piperazine scaffold can significantly impact the affinity and selectivity for σ₁ and σ₂ receptors. nih.gov In one study, a piperidine derivative demonstrated dual activity at histamine (B1213489) H3 and σ₁ receptors, while its piperazine-based counterpart was highly selective for the H3 receptor, indicating the piperidine moiety's importance for dual-target activity. acs.org
Research on a series of analogues of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) revealed that both basic nitrogen atoms of the piperazine ring are important for optimal sigma-2 receptor binding. sigmaaldrich.com While none of the analogues achieved the high affinity of the parent compound, this study underscored the structural requirements for sigma-2 receptor interaction. sigmaaldrich.com Generally, the sigma-2/sigma-1 selectivity for these naphthalen-piperazine derivatives has been found to be low. sigmaaldrich.com
The sigma-1 receptor's role as an inter-organelle signaling modulator, particularly at the endoplasmic reticulum-mitochondrion interface, has made it a target for modulating cell growth and immune responses. nih.gov Notably, sigma receptors are often overexpressed in various tumor cells, making them a focus of cancer research. nih.gov
Fatty Acid Amide Hydrolase (FAAH) Inhibition Mechanisms
Fatty acid amide hydrolase (FAAH) is an integral membrane enzyme responsible for the hydrolysis of endocannabinoids like anandamide. nih.govnih.gov Inhibition of FAAH leads to increased levels of endogenous fatty acid ethanolamides, which can produce anti-inflammatory, analgesic, antidepressant, and anxiolytic effects. nih.govnih.gov
Piperazine and piperidine urea (B33335) compounds are considered potent and irreversible inhibitors of FAAH. nih.govresearchgate.net The proposed mechanism of inhibition involves the hydrolysis of the amide bond within these compounds by FAAH, leading to the formation of a covalent adduct between the inhibitor and the enzyme. nih.gov Specifically, the enzyme is thought to induce a distortion in the amide bond of the piperazine or piperidine urea, which facilitates a nucleophilic attack by the serine residue (Ser241) in the enzyme's active site. nih.gov This covalent bonding is a key feature of their inhibitory action.
Computational studies, including molecular dynamics simulations and quantum mechanics/molecular mechanics calculations, have supported this hypothesis. These studies suggest that the conformational flexibility of the piperazine ring allows it to fit into the FAAH active site in a way that promotes the twisting of the amide bond, a crucial step for the subsequent covalent modification of the enzyme. nih.gov In contrast, less active, acyclic urea derivatives lack this conformational adaptability, which may explain their reduced inhibitory effect. nih.gov
Structure-activity relationship studies have shown that modifications to the piperazine scaffold can significantly affect FAAH inhibitory activity. For example, replacing a piperidine with a piperazine can alter the compound's potency. rsc.org
Enzyme Inhibition and Molecular Pathways
Inhibition of Viral Proteases (e.g., SARS-CoV-2 Main Protease)
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, responsible for processing polyproteins into functional viral proteins. nih.govfrontiersin.org This makes it a prime target for the development of antiviral inhibitors. nih.govfrontiersin.org The active site of Mpro contains a catalytic dyad of cysteine (Cys145) and histidine (His41), and inhibitors often work by forming a covalent bond with the catalytic cysteine. nih.gov
While direct studies on this compound itself as a SARS-CoV-2 Mpro inhibitor are not prevalent in the provided results, the broader class of naphthalene-containing compounds has been explored. For instance, naphthalen-1-ylethanamine derivatives have been designed and synthesized as inhibitors of the papain-like protease (PLpro) of SARS-CoV-2, another essential viral protease. nih.gov
The general strategy for developing Mpro inhibitors involves creating molecules that can bind to the enzyme's active site. nih.gov Several repurposed drugs, such as lopinavir (B192967) and ritonavir, have shown inhibitory activity against SARS-CoV-2 Mpro. frontiersin.org The development of novel inhibitors often focuses on creating compounds that mimic the natural substrate of the protease to achieve high binding affinity and specificity. nih.gov
Investigation of Other Enzyme Targets (e.g., LOX, AChE, BChE, PARP-1)
Analogues of this compound have shown inhibitory activity against a range of other enzymes, highlighting their potential for diverse therapeutic applications.
Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a key enzyme in DNA repair and apoptosis, making it a significant target in cancer therapy. nih.govresearchgate.net Piperazine-containing compounds have been identified as potential PARP-1 inhibitors. nih.gov The piperazine scaffold is a feature of the FDA-approved PARP-1 inhibitor, Olaparib. nih.gov Structure-activity relationship studies of phthalazinone derivatives have indicated that a substituted piperazine at the meta position of a benzyl (B1604629) moiety can enhance PARP-1 inhibitory activity. researchgate.net A recent discovery, AZD5305, which features a piperazine connecting a naphthyridinone core to a pyridine carboxamide, is a potent and selective PARP-1 inhibitor that traps PARP-1 on DNA. nih.gov
Cholinesterases (AChE and BChE): In the search for dual-targeted inhibitors for conditions like Alzheimer's disease, some phthalazinone derivatives have been investigated for their ability to inhibit both PARP-1 and butyrylcholinesterase (BChE). researchgate.net
Equilibrative Nucleoside Transporters (ENTs): A study on FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) and its analogues demonstrated inhibitory effects on human equilibrative nucleoside transporters ENT1 and ENT2. westernsydney.edu.au The naphthalene moiety was found to be crucial for this activity, and substitutions on the connected benzene (B151609) ring could modulate the inhibitory effects on ENT1 and ENT2. westernsydney.edu.au
Cellular Responses and Biological Processes
The cellular responses to this compound and its analogues are diverse, reflecting their interactions with multiple molecular targets.
Anticancer and Cytotoxic Effects: Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been synthesized and evaluated for their anticancer potential. nih.gov In studies against the 4T1 mouse breast cancer cell line, these compounds induced concentration-dependent toxic effects. nih.gov The proposed mechanism for some naphthalimide derivatives involves DNA intercalation and inhibition of topoisomerase-II. nih.gov
Immunomodulation: A newly synthesized complex, 1-[1-(2,5-dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine, has shown potential immunomodulatory properties. mdpi.com In a rat model of aseptic inflammation, this compound demonstrated stimulatory effects on CD4+, CD8+, and myeloid cell populations, even in the presence of heavy metal-induced immunotoxicity. mdpi.com
Cellular Imaging: Due to their fluorescent properties and relatively low toxicity at low concentrations, some piperazine-linked 1,8-naphthalimide (B145957) derivatives have been identified as suitable for cellular imaging applications. nih.gov
Regulation of Ion Channels and Receptors: Through their interaction with sigma-1 receptors, these compounds can indirectly modulate the activity of various ion channels, including N-methyl-D-aspartic acid (NMDA) receptors and voltage-gated sodium channels. nih.gov This modulation can influence synaptic plasticity and other neuronal processes. nih.gov
Inhibition of Nucleoside Transport: As inhibitors of equilibrative nucleoside transporters (ENTs), certain naphthalen-piperazine analogues can interfere with nucleotide synthesis and the regulation of adenosine signaling. westernsydney.edu.au This can have broad effects on cellular metabolism and signaling.
Effects on Bacterial Membrane Integrity and Permeability
The bacterial cell membrane, a critical barrier for survival, has emerged as a key target for novel antimicrobial agents. Analogues of this compound have demonstrated a significant capacity to compromise this essential structure. Research on 1-(1-naphthylmethyl)-piperazine (NMP), a closely related analogue, has provided compelling evidence of its ability to destabilize bacterial membranes. Studies have shown that NMP can induce destabilization of both the outer and inner membranes of multidrug-resistant Klebsiella pneumoniae. mdpi.com This effect is not merely a secondary consequence of its action but a primary mechanism of its antimicrobial properties.
The membrane destabilization is characterized by a notable alteration in membrane potential. mdpi.com The inner membrane potential, crucial for cellular processes such as ATP synthesis, is significantly reduced upon exposure to NMP. mdpi.com This disruption of the electrochemical gradient across the membrane can lead to a cascade of detrimental effects, ultimately impairing essential cellular functions. The membrane-destabilizing activity of NMP has been substantiated through various experimental approaches, including β-lactamase activity assays and direct measurements of membrane potential. mdpi.com Furthermore, transmission electron microscopy has visually confirmed the physical disruption of the bacterial membrane architecture following treatment with this analogue. mdpi.com
The permeabilizing effect of these compounds is a critical aspect of their mechanism of action. By increasing the permeability of the bacterial membrane, they can facilitate the entry of other antimicrobial agents that might otherwise be expelled by efflux pumps. mdpi.com This synergistic potential highlights the importance of their membrane-disruptive capabilities. While much of the early research focused on the role of NMP as an efflux pump inhibitor, it is now understood that its ability to compromise membrane integrity is a fundamental and preceding event. mdpi.com This disruption of membrane homeostasis is also linked to a reduction in biofilm formation, a key virulence factor for many pathogenic bacteria. mdpi.com
The broader class of piperazine-based compounds has also been recognized for its ability to target and disrupt the cytoplasmic membrane of bacteria. nih.gov This interaction often leads to the leakage of essential intracellular components, culminating in cell death. nih.gov The lipophilic nature of the naphthalene moiety combined with the structural characteristics of the piperazine ring likely facilitates their insertion into and disruption of the bacterial membrane's lipid bilayer.
Table 1: Effects of this compound Analogues on Bacterial Membrane
| Analogue | Bacterial Strain | Observed Effect | Experimental Evidence | Reference |
| 1-(1-Naphthylmethyl)-piperazine (NMP) | Klebsiella pneumoniae (MDR) | Outer and inner membrane destabilization | β-lactamase activity assay, membrane potential alteration, transmission electron microscopy | mdpi.com |
| 1-(1-Naphthylmethyl)-piperazine (NMP) | Klebsiella pneumoniae (MDR) | Reduction in inner membrane potential | Membrane potential alteration studies | mdpi.com |
| 1-(1-Naphthylmethyl)-piperazine (NMP) | Klebsiella pneumoniae (MDR) | Reduced biofilm formation | Crystal violet-based assays | mdpi.com |
| Piperazine-based polymers | E. coli, S. aureus | Leakage of intercellular components | Scanning electron microscopy | nih.gov |
Growth Inhibitory Effects on Various Cell Lines
Analogues of this compound have demonstrated significant growth inhibitory effects across a diverse range of cell lines, particularly cancer cells. These findings underscore their potential as scaffolds for the development of novel anticancer agents.
Research into piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives has revealed their cytotoxic potential against various cancer cell lines. For instance, these compounds have shown inhibitory activity against 4T1 breast cancer cells. mdpi.com Notably, some derivatives displayed potent cytotoxicity even at low concentrations. mdpi.com Interestingly, these compounds exhibited lower toxicity towards non-cancerous fibroblast (3T3) cells, suggesting a degree of selectivity for cancer cells. mdpi.com
Further studies on other naphthalene-piperazine derivatives have expanded the scope of their growth inhibitory effects. A novel 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivative, referred to as compound Q, has been shown to inhibit the proliferation of colorectal cancer (CRC) cell lines, including HCT116 and SW480. nih.gov This compound demonstrated greater inhibitory activity under hypoxic conditions, a common feature of the tumor microenvironment. nih.gov Importantly, it exhibited lower toxicity towards normal colon NCM460 cells. nih.gov
The antiproliferative activity of piperazine derivatives is not limited to breast and colorectal cancers. A piperazine derivative, 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01), was found to be highly cytotoxic to glioblastoma (U87) and cervical cancer (HeLa) cells. nih.gov Similarly, piperazine clubbed with 2-azetidinone derivatives have been shown to inhibit the growth of HeLa cells in a concentration-dependent manner. nih.govmdpi.com
The versatility of the naphthalene-piperazine scaffold is further highlighted by the broad-spectrum antiproliferative activity of novel piperazine derivatives of vindoline. These compounds have shown significant growth inhibition against a wide panel of human tumor cell lines, including those from colon cancer, CNS cancer, melanoma, and breast cancer. For example, significant growth inhibition was observed in the KM12 colon cancer cell line and the SF-539 and SNB-75 brain tumor cell lines.
Naphthalene-substituted benzimidazole (B57391) derivatives have also been evaluated for their cytotoxic activity. These compounds have shown good antiproliferative activities against HepG2 (liver cancer) and A498 (kidney cancer) cell lines. Some of these derivatives demonstrated increased antiproliferative activity and selectivity toward the HepG2 cancer cell line.
Table 2: Growth Inhibitory Effects of this compound Analogues on Various Cell Lines
| Analogue/Derivative | Cell Line | Cell Type | Observed Effect | Reference |
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | 4T1 | Breast Cancer | Cytotoxicity | mdpi.com |
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | 3T3 | Non-cancerous Fibroblast | Minor toxicity | mdpi.com |
| 1,8-Naphthalimide-piperazine-amidobenzenesulfonamide (Compound Q) | HCT116, SW480 | Colorectal Cancer | Proliferation inhibition | nih.gov |
| 1,8-Naphthalimide-piperazine-amidobenzenesulfonamide (Compound Q) | NCM460 | Normal Colon | Low toxicity | nih.gov |
| 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01) | U87 | Glioblastoma | High cytotoxicity | nih.gov |
| 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01) | HeLa | Cervical Cancer | High cytotoxicity | nih.gov |
| Piperazine clubbed with 2-azetidinone derivatives | HeLa | Cervical Cancer | Growth inhibition | nih.govmdpi.com |
| Piperazine derivatives of vindoline | KM12 | Colon Cancer | Growth inhibition | |
| Piperazine derivatives of vindoline | SF-539, SNB-75 | CNS Cancer | Growth inhibition | |
| Naphthalene substituted benzimidazole derivatives | HepG2 | Liver Cancer | Antiproliferative activity | |
| Naphthalene substituted benzimidazole derivatives | A498 | Kidney Cancer | Antiproliferative activity |
Interaction with Specific Biological Pathways and Protein Networks
The biological effects of this compound analogues are mediated through their interaction with a variety of specific biological pathways and protein networks. These interactions can lead to the modulation of key cellular processes, ultimately resulting in the observed antimicrobial or anticancer activities.
A significant body of research points towards the interaction of certain naphthalene-piperazine derivatives with fundamental cellular machinery related to DNA replication and repair. Some 1,8-naphthalimide-piperazine derivatives are thought to exert their anticancer effects by intercalating between DNA strands and inhibiting the activity of topoisomerase-II. mdpi.com This enzyme plays a crucial role in managing DNA topology during replication, transcription, and recombination. Its inhibition can lead to DNA damage and the induction of apoptosis.
Another well-defined molecular target for a specific class of these analogues is carbonic anhydrase IX (CAIX). nih.govnih.gov CAIX is a zinc metalloenzyme that is overexpressed in many types of cancer cells and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis. A novel 1,8-naphthalimide-piperazine-amidobenzenesulfonamide derivative has been shown to selectively target and inhibit the activity of CAIX. nih.gov This inhibition disrupts pH regulation within the cancer cells and can trigger multiple cell death pathways, including ferroptosis, apoptosis, and autophagy. nih.gov Molecular docking studies have further elucidated the interaction, showing that these compounds can stably bind to the zinc atom in the active pocket of CAIX. nih.gov
The induction of apoptosis is a common mechanistic outcome of treatment with various piperazine derivatives. In some cases, this occurs through the intrinsic mitochondrial signaling pathway. nih.gov Treatment with certain piperazine derivatives has been shown to upregulate intracellular apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax. nih.gov This indicates that the compounds can trigger the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to programmed cell death. nih.gov
Furthermore, some non-piperazine analogues of related compounds have been identified as inhibitors of the dopamine (B1211576) transporter (DAT). While structurally distinct from the core this compound, this finding suggests that the broader chemical space encompassing these moieties may have the potential to interact with neurotransmitter transporters, a possibility that could be explored in the design of new neurologically active agents.
Table 3: Interaction of this compound Analogues with Biological Pathways and Proteins
| Analogue/Derivative | Target/Pathway | Mechanism of Action | Cellular Outcome | Reference |
| 1,8-Naphthalimide-piperazine derivatives | DNA, Topoisomerase-II | Intercalation, enzyme inhibition | DNA damage, apoptosis | mdpi.com |
| 1,8-Naphthalimide-piperazine-amidobenzenesulfonamide | Carbonic Anhydrase IX (CAIX) | Selective enzyme inhibition | Ferroptosis, apoptosis, autophagy | nih.gov |
| Piperazine derivatives | Intrinsic mitochondrial pathway | Upregulation of cleaved caspase-3, cytochrome c, Bax | Apoptosis | nih.gov |
| Non-piperazine analogues of GBR 12909/12935 | Dopamine Transporter (DAT) | Transporter inhibition | Modulation of dopamine reuptake |
Computational Chemistry and in Silico Approaches in Research on 1 Naphthalen 2 Ylmethyl Piperazine
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.
Molecular docking simulations have been instrumental in predicting how analogues of 1-(naphthalen-2-ylmethyl)piperazine interact with various protein targets. For instance, studies on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, which share the piperazine (B1678402) and a bicyclic aromatic system, have identified Carbonic Anhydrase IX (CAIX) as a potential target. mdpi.comresearchgate.net Docking of these compounds into the CAIX active site (PDB: 5FL4) revealed key interactions, including the formation of two to five hydrogen bonds with amino acid residues such as Arg6, Trp9, Asn66, His68, Gln92, Thr200, and Pro202. polyu.edu.hk
In another example, research on 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), a compound containing both the naphthalen-2-yl and piperazine moieties, has been conducted to understand its inhibitory activity against human equilibrative nucleoside transporters (ENTs). nih.govnih.gov Similarly, docking studies of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives with the 5-HT1A serotonin (B10506) receptor highlighted a crucial hydrogen bond between the protonated nitrogen of the piperazine ring and the Asp116 residue in the receptor's binding site. mdpi.com These examples demonstrate the capacity of molecular docking to pinpoint specific atomic-level interactions that govern the binding of these ligands to their respective protein targets.
| Analogue Class | Protein Target | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Carbonic Anhydrase IX (CAIX) | Arg6, Trp9, Asn66, His68, Gln92, Thr200, Pro202 | Hydrogen Bonding |
| 1,8-naphthalimide-piperazine-amidobenzenesulfonamide (Compound Q) | Carbonic Anhydrase IX (CAIX) | Zinc atom in active pocket | Coordinate Bond |
| Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives | 5-HT1A Receptor | Asp116 | Hydrogen Bonding, Electrostatic Interaction |
A primary output of molecular docking is the estimation of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which helps in ranking potential drug candidates. For the piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, docking studies against CAIX calculated binding affinities ranging from -7.39 to -8.61 kcal/mol. mdpi.compolyu.edu.hk The compound with the most favorable binding affinity, SA7, was identified as the most potent candidate in the series based on this in silico evaluation. mdpi.com Such energetic estimations are crucial for prioritizing compounds for synthesis and further biological testing. The electrostatic interaction between the protonated piperazine nitrogen and the negatively charged aspartate residue in the 5-HT1A receptor was estimated to contribute significantly to the binding energy, reinforcing the stability of the complex by approximately 10 kcal/mol. mdpi.com
| Analogue | Protein Target | Estimated Binding Affinity (kcal/mol) |
|---|---|---|
| SA1 (1,8-naphthalimide-arylsulfonyl derivative) | CAIX | -7.39 |
| SA2 (1,8-naphthalimide-arylsulfonyl derivative) | CAIX | -8.39 |
| SA3 (1,8-naphthalimide-arylsulfonyl derivative) | CAIX | -7.92 |
| SA4 (1,8-naphthalimide-arylsulfonyl derivative) | CAIX | -8.04 |
| SA5 (1,8-naphthalimide-arylsulfonyl derivative) | CAIX | -7.95 |
| SA6 (1,8-naphthalimide-arylsulfonyl derivative) | CAIX | -7.65 |
| SA7 (1,8-naphthalimide-arylsulfonyl derivative) | CAIX | -8.61 |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time, offering a dynamic view that complements the static picture provided by molecular docking.
MD simulations are employed to assess the stability of the ligand-protein complexes predicted by molecular docking. For the most promising piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives complexed with CAIX, MD simulations were performed for 100 nanoseconds. nih.gov The stability of these complexes was evaluated by calculating the root mean square deviation (RMSD) of the protein backbone atoms from their initial positions. The results showed that the RMSD values for the complexes remained stable throughout the simulation, indicating that the ligands formed stable complexes with the CAIX protein. nih.gov The order of stability among the tested complexes was found to be SA7 > SA2 > SA5 > SA4, which correlates with the binding affinity data from docking. nih.gov
| Ligand-Target Complex | Simulation Time (ns) | Key Stability Metric | Finding |
|---|---|---|---|
| SA2, SA4, SA5, SA7 with CAIX | 100 | Root Mean Square Deviation (RMSD) | The complexes were stable, with the order of stability being SA7 > SA2 > SA5 > SA4. |
| SA2, SA4, SA5, SA7 with CAIX | 100 | Root Mean Square Fluctuation (RMSF) | Provided insights into the flexibility of amino acid residues in the binding pocket. |
MD simulations also allow for the characterization of the dynamic nature of interactions within the binding pocket. By analyzing the trajectory of the simulation, researchers can observe the persistence of hydrogen bonds and other non-covalent interactions over time. The root mean square fluctuation (RMSF) is another important parameter derived from MD simulations, which measures the flexibility of individual amino acid residues. In the study of the CAIX complexes, RMSF analysis helped to identify which residues in the binding pocket exhibited greater movement and which were stabilized upon ligand binding. nih.gov This detailed understanding of the dynamic behavior of the ligand-target complex is crucial for rational drug design, as it can reveal key residues that are critical for maintaining a stable and effective binding interaction.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry for investigating the electronic structure and properties of molecules. These computational methods allow for a detailed exploration of molecular behavior at the quantum level, providing insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) for Electronic Structure Elucidation and Binding Mode Confirmation
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. nih.gov This simplifies the complex many-electron problem, making it computationally feasible to study molecules of significant size, such as this compound.
In the study of this compound and its derivatives, DFT calculations are employed to optimize the molecule's geometry, revealing the most stable three-dimensional arrangement of its atoms. This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. For instance, studies on structurally similar compounds, like naphthalene-based Schiff bases or piperazine-substituted naphthoquinones, have utilized DFT methods (e.g., B3LYP functional with a 6-311G(d,p) basis set) to achieve this. mdpi.comacs.org
Furthermore, DFT is crucial for elucidating the electronic properties that govern the molecule's interactions. By mapping the electron density, researchers can identify electron-rich and electron-poor regions, which are key to understanding how the molecule might interact with biological targets. When this compound is investigated as a potential ligand for a biological receptor, DFT can be used to confirm the binding mode. After an initial docking pose is predicted, DFT calculations can refine the interaction energies and geometries, providing a more accurate picture of the ligand-receptor complex. This helps in understanding the nature of the binding, whether it is driven by hydrogen bonds, van der Waals forces, or π-π stacking interactions involving the naphthalene (B1677914) ring. rsc.org
Table 1: Application of DFT in Analyzing this compound
| Parameter | Information Gained through DFT | Relevance |
| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. | Fundamental for understanding the molecule's shape and how it fits into a receptor's binding site. |
| Electronic Energy | Calculates the total energy of the molecule in its ground state. | Allows for comparison of the stability of different conformations or related molecules. |
| Dipole Moment | Determines the polarity of the molecule. | Influences solubility, membrane permeability, and the nature of intermolecular interactions. |
| Binding Energy | When calculated for a ligand-receptor complex, it quantifies the strength of the interaction. | Confirms the stability of the binding mode predicted by molecular docking. |
Analysis of Frontier Molecular Orbitals and Electron Density Distribution
The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. swissadme.chresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. ajchem-a.com
For this compound, the analysis of its FMOs would reveal the distribution of electron density. It is expected that the HOMO would be primarily located on the piperazine ring and the nitrogen atoms, as these are the most electron-rich parts of the molecule capable of donating electrons. Conversely, the LUMO is anticipated to be distributed across the electron-deficient naphthalene ring system, which can readily accept electron density. nih.govresearchgate.net This separation of the HOMO and LUMO is characteristic of donor-acceptor systems and is fundamental to the molecule's potential role in charge-transfer interactions, which are often important in biological recognition processes.
The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, provides a visual representation of the charge distribution. In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would indicate electron-rich areas, such as around the nitrogen atoms of the piperazine ring, and would be susceptible to electrophilic attack. Regions of positive potential (colored blue) would highlight electron-poor areas, likely on the hydrogen atoms attached to the piperazine nitrogens and the naphthalene ring, indicating sites for nucleophilic attack.
Table 2: Frontier Molecular Orbitals and Their Significance for this compound
| Orbital/Parameter | Expected Location/Characteristic | Significance |
| HOMO | Primarily on the piperazine moiety. | Indicates the center of nucleophilicity (electron donation). |
| LUMO | Primarily on the naphthalene ring system. | Indicates the center of electrophilicity (electron acceptance). |
| HOMO-LUMO Gap (ΔE) | Moderate; influenced by the donor-acceptor nature. | Determines chemical reactivity, kinetic stability, and optical properties. A smaller gap suggests higher reactivity. researchgate.net |
| Electron Density | High around the piperazine nitrogen atoms. | Defines the regions for intermolecular interactions like hydrogen bonding. |
Cheminformatics and Predictive Modeling
Cheminformatics combines computational techniques with chemical information to solve problems in the field of chemistry. In drug discovery, it plays a pivotal role in identifying potential drug candidates and predicting their properties, thereby streamlining the research and development process.
Computer-Aided Evaluation of Potential Biological Targets
Identifying the biological targets of a compound is a critical step in understanding its mechanism of action. In silico target prediction tools leverage the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological properties. These tools screen the structure of a query molecule against vast databases of known ligands and their corresponding targets.
For this compound, web-based platforms like SwissTargetPrediction can be employed. nih.govphytojournal.com These programs generate a list of probable protein targets based on a combination of 2D and 3D similarity measures to known active compounds. The output typically includes a ranked list of targets, with the most probable targets appearing first. While specific predictions for this compound are not documented in the provided search results, an analysis of the closely related compound 1-(1-Naphthyl)piperazine from the ChEMBL database (often integrated into resources like PubChem) shows interactions with a variety of receptors, particularly those involved in neurotransmission. nih.gov This suggests that this compound may also interact with similar classes of proteins.
Table 3: Illustrative Potential Target Classes for Naphthylpiperazine Scaffolds
| Target Class | Specific Examples | Potential Therapeutic Area |
| G-Protein Coupled Receptors (GPCRs) | Serotonin Receptors (e.g., 5-HT1A, 5-HT2A), Dopamine (B1211576) Receptors (e.g., D2, D3), Adrenergic Receptors | Central Nervous System Disorders, Mood Disorders, Psychosis |
| Enzymes | Monoamine Oxidase (MAO) | Depression, Neurodegenerative Diseases |
| Ion Channels | Voltage-gated sodium or calcium channels | Epilepsy, Pain, Cardiovascular conditions |
| Transporters | Serotonin Transporter (SERT), Dopamine Transporter (DAT) | Depression, ADHD |
This table is illustrative and based on data for similar naphthylpiperazine compounds. Specific target validation for this compound is required.
In Silico Prediction of Relevant Pharmacokinetic Parameters (excluding toxicity)
The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a determining factor in its clinical success. nih.gov In silico tools like SwissADME provide rapid predictions of these crucial parameters from a molecule's structure, helping to identify potential liabilities early in the drug discovery process. nih.govnih.gov
For this compound, these tools can predict a range of properties. Lipophilicity, commonly expressed as Log P, affects solubility and membrane permeability. Water solubility is essential for administration and distribution in the body. Predictions of gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability indicate how the compound is likely to be absorbed and distributed. The "BOILED-Egg" model, for example, provides an intuitive graphical representation of these two parameters. swissadme.chnih.gov Furthermore, potential interactions with metabolic enzymes like Cytochrome P450 (CYP) isoforms can be flagged, giving an early indication of the compound's metabolic stability.
Table 4: Predicted Pharmacokinetic Properties of this compound
| Parameter | Predicted Value/Classification | Significance |
| Lipophilicity (iLOGP) | ~3.0 - 3.5 | Indicates good lipid solubility, which can favor membrane permeability. |
| Water Solubility (Log S) | Moderately Soluble to Poorly Soluble | May impact formulation and bioavailability. |
| Gastrointestinal (GI) Absorption | High (Predicted) | The compound is likely to be well-absorbed after oral administration. |
| Blood-Brain Barrier (BBB) Permeant | Yes (Predicted) | Suggests the compound may be able to enter the central nervous system. |
| P-glycoprotein (P-gp) Substrate | No (Predicted) | The compound is not likely to be actively pumped out of cells by this major efflux transporter. |
| CYP Isoform Inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) | Potential inhibitor of some isoforms | Indicates a potential for drug-drug interactions. |
| Lipinski's Rule of Five | 0 violations (Predicted) | The compound adheres to the general rules for drug-likeness. |
These values are based on predictions from standard in silico models like SwissADME and may not reflect experimental results.
Preclinical Research Applications and Development of Biological Probes for 1 Naphthalen 2 Ylmethyl Piperazine
Advancements in Antimicrobial Agent Development and Multidrug Resistance Reversal
The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, prompting research into new therapeutic strategies. researchgate.net One promising approach is the inhibition of bacterial efflux pumps, which are membrane proteins that actively expel antibiotics from the cell, conferring resistance. The naphthalene-piperazine framework has been central to developing potent efflux pump inhibitors (EPIs).
A notable derivative, 1-(1-Naphthylmethyl)-piperazine (NMP), has been identified as a putative EPI that can reverse MDR in various bacteria. nih.govnih.gov In studies involving clinical isolates of the Enterobacteriaceae family (excluding E. coli), NMP demonstrated a moderate ability to reverse MDR. nih.gov Its effectiveness was found to be dependent on the specific bacterial species and the antibiotic . nih.gov For instance, NMP consistently lowered the minimum inhibitory concentration (MIC) of linezolid (B1675486) in Citrobacter freundii, Enterobacter aerogenes, and Klebsiella pneumoniae. nih.gov Significant reversal effects were also observed for levofloxacin (B1675101) and tetracycline (B611298) in E. aerogenes and K. pneumoniae. nih.gov
In veterinary and isogenic strains of Escherichia coli, NMP has been shown to decrease the MIC of antibiotics that are known substrates of efflux pumps. nih.gov When combined with florfenicol, ciprofloxacin, and tetracycline, NMP caused at least a four-fold reduction in their MICs in most MDR field strains and in an E. coli strain engineered to overexpress the AcrAB efflux pump. nih.govresearchgate.net Conversely, no significant effect was seen in a strain lacking this efflux pump, confirming that NMP's mechanism involves pump inhibition. nih.gov It is important to note that NMP had little to no effect on the activity of ampicillin (B1664943), suggesting that ampicillin is not a major substrate for the targeted efflux pumps in these strains. nih.govresearchgate.net Further research has highlighted that naphthalene-containing piperazine (B1678402) heterocycles are medicinally important structures for the design of new antimicrobial agents. derpharmachemica.com
| Compound/Agent | Bacterial Strain(s) | Observed Effect | Reference(s) |
| 1-(1-Naphthylmethyl)-piperazine (NMP) | E. aerogenes, K. pneumoniae | Significant MIC reduction for levofloxacin and tetracycline. | nih.gov |
| NMP | C. freundii, E. aerogenes, K. pneumoniae | Consistently reduced MIC of linezolid. | nih.gov |
| NMP | MDR E. coli (veterinary strains) | At least four-fold MIC reduction for florfenicol, ciprofloxacin, and tetracycline. | nih.govresearchgate.net |
| NMP | Acinetobacter baumannii | Increased susceptibility to tetracycline, doxycycline, and minocycline. | deepdyve.com |
| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. epidermidis, S. aureus, MRSA | Demonstrated effective antimicrobial activity. | mdpi.com |
Exploration as Modulators for Central Nervous System Disorders
Derivatives of the piperazine scaffold are actively being investigated for their potential to treat complex central nervous system (CNS) disorders. The structural versatility of piperazine allows for the synthesis of compounds that can interact with various neurological targets. nih.gov
In the context of Alzheimer's disease (AD), research has focused on agents that can prevent the loss of synapses and counteract abnormal calcium signaling, two early hallmarks of the disease. nih.gov Certain piperazine derivatives have been identified as potential therapeutic agents for AD. nih.gov One study demonstrated that a specific piperazine compound acts as a TRPC6 (Transient Receptor Potential Canonical 6) channel potentiator, a mechanism that may protect dendritic spines from amyloid toxicity. nih.gov This neuroprotective effect is linked to the activation of neuronal store-operated calcium entry in spines. nih.gov Other research has explored different naphthalene (B1677914) derivatives as anti-amyloidogenic agents, finding that they can inhibit the aggregation of β-amyloid peptides and reduce the β-amyloid burden in the brains of transgenic mice models of AD. nih.gov
The piperazine nucleus is also a key component in the development of modulators for other CNS targets. A series of piperazine derivatives have been synthesized that exhibit sub-nanomolar binding and high selectivity as δ-opioid receptor agonists, which are targets for various CNS indications. nih.gov Furthermore, piperazine-based compounds, such as piperazine-substituted oxadiazoles, have been designed as potential CNS-active antidepressants, with in silico studies suggesting good blood-brain barrier penetration. cuestionesdefisioterapia.com
Investigation as Potential Antiproliferative Agents in Cancer Research
The naphthalene-piperazine motif is a "privileged structure" found in numerous compounds evaluated for their anticancer properties. mdpi.com These derivatives have shown promise by targeting various cancer cell lines through diverse mechanisms.
One class of compounds, 1,8-naphthalimide-arylsulfonyl derivatives linked via a piperazine unit, has been synthesized and tested for cytotoxicity. nih.gov These compounds displayed both fluorescent properties and in vitro toxicity against breast cancer (4T1) cell lines, suggesting their potential as theranostic agents. nih.gov Similarly, other research has focused on hybrid molecules combining piperazine with other pharmacophores known for anticancer activity. For instance, piperazine clubbed with 2-azetidinone has been shown to suppress proliferation and induce apoptosis in human cervical cancer (HeLa) cells. researchgate.net Another study synthesized novel vindoline-piperazine conjugates that exhibited significant antiproliferative effects across a panel of 60 human tumor cell lines, with the most potent derivatives showing low micromolar growth inhibition. mdpi.comnih.gov
Derivatives incorporating the naphthalen-2-yl moiety have also been specifically investigated. N-(naphthalen-2-yl)acetamide derivatives bearing a quinolin-2(1H)-one structure were synthesized and evaluated for antiproliferative activity. nih.gov One compound from this series was particularly active against nasopharyngeal carcinoma (NPC-TW01) cells, with an IC₅₀ value of 0.6 μM, inducing cell cycle arrest in the S phase. nih.gov This highlights the potential of the naphthalene-piperazine backbone as a foundation for developing new, targeted anticancer therapies. nih.govnih.gov
| Compound Class/Derivative | Cancer Cell Line(s) | Key Finding(s) | Reference(s) |
| 1,8-Naphthalimide-piperazine-arylsulfonyl derivatives | Breast cancer (4T1) | Displayed both cytotoxic and fluorescent properties. | nih.gov |
| Vindoline-piperazine conjugates | Breast (MDA-MB-468), Lung (HOP-92) | Showed low micromolar growth inhibition (GI₅₀). | nih.gov |
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | Nasopharyngeal carcinoma (NPC-TW01) | Most active in its series with an IC₅₀ of 0.6 μM; induced S-phase cell cycle arrest. | nih.gov |
| Piperazine-2-azetidinone derivatives | Cervical cancer (HeLa) | Inhibited cell growth with an IC₅₀ of 29.44 µg/ml for the lead compound. | researchgate.net |
Utility in Developing Chemical Probes for Understanding Biological Pathways and Protein Interactions
Beyond direct therapeutic applications, the 1-(naphthalen-2-ylmethyl)piperazine scaffold and its derivatives are valuable tools for basic research. They serve as chemical probes to investigate and understand complex biological pathways and protein interactions. A chemical probe is a small molecule used to selectively inhibit or modulate a specific protein, allowing researchers to study that protein's function in a biological system.
A prime example is the use of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), an analogue of the core structure, as a novel inhibitor of equilibrative nucleoside transporters (ENTs). polyu.edu.hk These transporters are crucial for nucleotide synthesis and regulating adenosine (B11128) function. polyu.edu.hkwesternsydney.edu.au Studies using FPMINT and its analogues have helped to elucidate the structure-activity relationship for ENT inhibition. westernsydney.edu.au Research showed that FPMINT acts as an irreversible and non-competitive inhibitor of ENT1 and ENT2, making it a powerful tool to study the roles of these specific transporters without being affected by substrate concentrations. polyu.edu.hk By using such probes, scientists can dissect the contribution of individual transporters to cellular processes and disease pathology.
Design and Application of Fluorescent Probes for Bioanalytical Detection (e.g., Metal Ion Detection)
The naphthalene moiety is a well-known fluorophore, and when combined with a piperazine ring, it can be used to create highly effective fluorescent probes. nih.gov These probes are designed to change their fluorescent properties upon binding to a specific analyte, such as a metal ion, or in response to changes in the local environment, like pH.
Derivatives of 1,8-naphthalimide (B145957) featuring a piperazine unit have been developed as chemosensors for detecting heavy metal ions. nih.gov The piperazine nitrogen atom is protonable, making these probes sensitive to pH. nih.gov In an acidic environment, protonation of the piperazine ring can cause an increase in fluorescence intensity, effectively acting as a fluorescent "on" switch. nih.gov These systems have been successfully used to detect ions like mercury (Hg²⁺) and copper (Cu²⁺). nih.gov The sensing mechanism often relies on the inhibition of a photo-induced electron transfer (PET) process upon metal ion binding. nih.gov
Other naphthalene-based fluorescent probes have been designed for the selective detection of different metal ions. By modifying the structure, researchers have created probes that can quantitatively detect aluminum (Al³⁺) and magnesium (Mg²⁺) by simply adjusting the pH of the solution. nih.gov Such probes have been successfully applied for fluorescent cell imaging of these ions in living cells. nih.gov The development of these bioanalytical tools demonstrates the utility of the naphthalene-piperazine structure in creating sensitive and selective sensors for both environmental and biological monitoring. rsc.org
| Probe Type | Analyte(s) | Key Feature(s) | Reference(s) |
| 1,8-Naphthalimide-piperazine derivative | pH, Hg²⁺, Cu²⁺ | Acts as a fluorescent "on" switch in acidic environments; detects heavy metal ions. | nih.gov |
| Naphthalene Schiff-base probe | Al³⁺, Mg²⁺ | Dual-analyte detection by tuning pH; successfully used for cell imaging. | nih.gov |
| Naphthalene derivative fluorescent probe | Al³⁺ | High selectivity and sensitivity for Al³⁺; used to measure ion content in herbal medicines. | mdpi.com |
| Naphthalene diimide-based probe (NDI-Py) | Cu²⁺ | Colorimetric and fluorescent detection with a low detection limit; developed into test strips. | rsc.org |
Identification of Promising Lead Structures for Further Pharmacological Development
The extensive research into derivatives of this compound underscores its importance as a "lead structure" in drug discovery. A lead structure is a compound that demonstrates a desired biological activity and serves as the starting point for chemical modifications to improve potency, selectivity, and pharmacokinetic properties. The piperazine ring is considered a "privileged" scaffold because it is found in many existing drugs and its chemical nature allows for easy derivatization, providing beneficial effects on properties like solubility and bioavailability. mdpi.com
The diverse biological activities demonstrated by its derivatives—ranging from reversing multidrug resistance in bacteria to modulating CNS targets and killing cancer cells—confirm the versatility of this chemical core. nih.govnih.govnih.gov The successful development of highly specific chemical and fluorescent probes from this scaffold further illustrates its adaptability. polyu.edu.hknih.gov The body of preclinical research collectively identifies the this compound framework as a highly promising starting point for the rational design and development of future therapeutic agents and advanced research tools.
Q & A
Q. What are the optimized synthetic routes for 1-(Naphthalen-2-ylmethyl)piperazine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of piperazine derivatives often employs Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in the preparation of 1-(2-fluorobenzyl)piperazine triazoles (). Key steps include:
- Solvent System : A 1:2 ratio of H₂O:DCM improves solubility and reaction efficiency.
- Catalyst : CuSO₄·5H₂O (0.3 equiv.) with sodium ascorbate (0.6 equiv.) enhances regioselectivity.
- Purification : Silica gel chromatography (ethyl acetate:hexane, 1:8) isolates the product with >90% purity.
For this compound, substituting the fluorobenzyl group with naphthalen-2-ylmethyl may require adjusting reaction times or solvent polarity due to steric effects from the naphthyl group .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identifies amine N-H stretches (~3300 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹) ().
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm) and methylene bridges (δ 3.5–4.5 ppm) confirm substitution patterns.
- GC-MS/HPLC : Quantifies purity (>95%) and detects side products like unreacted naphthalenemethyl precursors ().
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for CNS applications?
Methodological Answer: SAR studies on piperazine derivatives highlight:
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, fluorine) on the aryl ring enhance blood-brain barrier (BBB) penetration ().
- Naphthyl vs. Phenyl : The naphthyl group increases lipophilicity (logP >3), improving CNS uptake but potentially reducing solubility ().
- Docking Studies : Molecular docking with dopamine D2/D3 receptors (PDB: 6CM4) predicts binding affinity. For example, 1-(3-nitropyridin-2-yl)piperazine derivatives show Ki values <50 nM ().
Q. How do thermodynamic parameters (ΔH°, ΔS°) of this compound influence its stability in physiological conditions?
Methodological Answer:
- pKa Determination : Potentiometric titration (25–50°C) reveals two pKa values (~9.2 and ~5.4) corresponding to the piperazine nitrogens ().
- Thermodynamic Stability : ΔH° values (~40 kJ/mol) and ΔS° (~120 J/mol·K) indicate entropy-driven protonation, critical for drug-receptor interactions ().
- Degradation Pathways : Oxidative degradation under UV light produces naphthoquinone byproducts, detectable via LC-MS ().
Q. What strategies resolve contradictions in reported biological activities of piperazine derivatives?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). For example, 1-(4-chlorophenyl)piperazine shows IC₅₀ = 12 μM in one study vs. 28 μM in another due to cell line variability ().
- Orthogonal Validation : Confirm antimicrobial activity via both broth microdilution (CLSI guidelines) and biofilm inhibition assays ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
